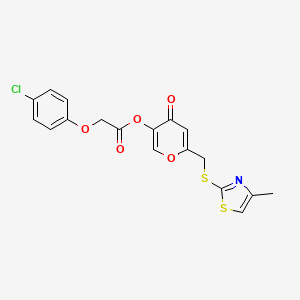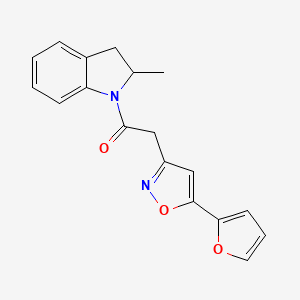![molecular formula C16H25N5O2 B2997884 7-Ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851937-39-8](/img/structure/B2997884.png)
7-Ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione” is a chemical compound with the molecular formula C14H21N5O3. It is part of a class of molecules known as xanthine derivatives, which are important adenosine receptor antagonists .
Molecular Structure Analysis
The molecular structure of “7-Ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione” can be analyzed using various computational tools. The molecule crystallizes in the P -1 space group with one molecule in the asymmetric unit . The molecule has a layered crystal packing wherein the molecular sheets are primarily formed by hydrogen bonds .Aplicaciones Científicas De Investigación
Serotonin Receptor Affinity and Pharmacological Evaluation
Research has demonstrated the synthesis of new series of compounds related to purine-2,6-dione derivatives, showcasing potential as serotonin receptor ligands. These compounds have been evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, with certain derivatives displaying antidepressant and anxiolytic properties. This highlights the utility of these derivatives in designing new ligands for serotonin receptors, offering possibilities for developing treatments for disorders related to serotonin dysregulation (Chłoń-Rzepa et al., 2013).
Cytotoxic Activity
Another aspect of research on related purine derivatives focuses on their cytotoxic activity against various cancer cell lines. A study involving the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with purine diones, found these compounds to possess potent cytotoxic properties. Such research is pivotal for the discovery of new anticancer agents (Deady et al., 2003).
Analgesic and Anti-inflammatory Properties
Further studies have been conducted on purine-2,6-dione derivatives to evaluate their analgesic and anti-inflammatory effects. Compounds with modifications at the 8-methoxy and 7-yl derivatives positions have shown significant activity, underscoring their potential as new classes of analgesic and anti-inflammatory agents. This opens avenues for their further evaluation and development into pharmacological agents (Zygmunt et al., 2015).
Direcciones Futuras
The future directions for “7-Ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione” could involve further investigation into its potential applications in medicinal chemistry, given the importance of xanthine derivatives as adenosine receptor antagonists . Additionally, a detailed investigation on intermolecular interactions present in these molecules in solids could be of relevance with special emphasis in the context of crystal engineering .
Propiedades
IUPAC Name |
7-ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-5-21-12(10-20-8-6-11(2)7-9-20)17-14-13(21)15(22)19(4)16(23)18(14)3/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUBBTUZBSHJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




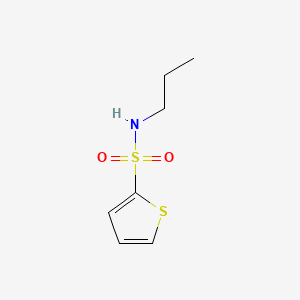
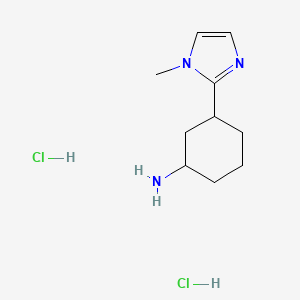
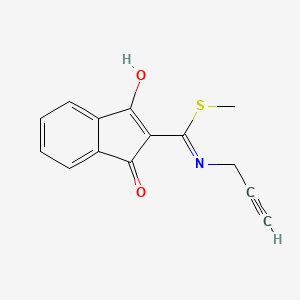
![N-[[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2997815.png)


![[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B2997819.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)
![(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2997823.png)
